The synthesis of (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves several key steps:
The molecular structure of (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride can be described as follows:
The InChI key for this compound is provided as PQCOBEJAVHSGGL-UHFFFAOYSA-N, which can be used for database searches to find more detailed structural information .
(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride participates in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may have enhanced biological activity .
The mechanism of action for (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with biological targets:
The exact molecular targets can vary based on the application context, making it essential to conduct further studies to elucidate its pharmacodynamics .
The physical and chemical properties of (1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride include:
These properties are crucial for understanding its behavior in various applications and formulations .
(1R*,4R*)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride has several potential applications:
The systematic name "(1R,4R)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride" precisely defines the compound’s molecular architecture and stereochemistry. The "R,R" designation indicates a racemic mixture of enantiomers with relative trans-1,4-diaminocyclohexane stereochemistry, where both chiral centers share an R configuration in each enantiomeric pair. The "N1-(2-Methylbenzyl)" component specifies that one amino group (–NH₂) at position 1 of the cyclohexane ring is derivatized with a 2-methyl-substituted benzyl group, while the second amino group (at position 4) remains primary. The "dihydrochloride" suffix denotes two hydrochloric acid salts protonating the amine nitrogens, enhancing stability and solubility [2] [4].
The trans-1,4-cyclohexanediamine scaffold adopts a diequatorial conformation, minimizing steric strain and optimizing molecular geometry for interactions with biological targets. This stereochemical arrangement positions both the N–H bonds and the C₂ symmetry axis to facilitate specific binding modes unavailable to cis isomers or alternative stereoisomers. The 2-methylbenzyl substituent introduces planar aromatic character and steric bulk near the chiral center, influencing π-stacking capabilities and target selectivity [3] [6].
Table 1: Core Structural Attributes of (1R,4R)-N1-(2-Methylbenzyl)cyclohexane-1,4-diamine Dihydrochloride
Feature | Description |
---|---|
Stereodescriptor | (1R,4R) [racemic trans enantiomeric pair] |
Core Structure | trans-1,4-Diaminocyclohexane |
N1-Substituent | 2-Methylbenzyl |
Counterion | Dihydrochloride (2HCl) |
Conformational Preference | Diequatorial diamine orientation in chair cyclohexane |
The development of trans-1,4-cyclohexanediamine derivatives represents a significant evolution in chiral diamine synthesis methodologies. Early routes to enantiopure 1,4-diaminocyclohexanes relied on resolution techniques using chiral acids (e.g., tartrates), as evidenced by the synthesis of related compounds like (1R,4R)-N1-methylcyclohexane-1,4-diamine dihydrochloride. These processes were often low-yielding and technically demanding [4]. Advances in catalytic asymmetric hydrogenation and enzymatic resolution later enabled more efficient access to enantiomerically enriched trans-1,4-diamines. The specific introduction of benzyl-type substituents at the N1 position, as seen in this compound, emerged from medicinal chemistry efforts to modulate lipophilicity and steric bulk. Such modifications typically employ reductive amination strategies, where trans-1,4-diaminocyclohexane reacts with substituted benzaldehydes (e.g., 2-methylbenzaldehyde) followed by sodium borohydride reduction and dihydrochloride salt formation [3] [6].
The racemic "R,R" notation indicates that this compound is typically synthesized and applied as a diastereomerically pure but racemic mixture, bypassing the need for complex enantiomeric separations while maintaining the critical trans relative stereochemistry. This pragmatic approach balances synthetic feasibility with the stereochemical requirements for biological activity [2] [4].
The trans-R,R-1,4-diaminocyclohexane scaffold serves as a privileged structural motif in medicinal chemistry, primarily due to its conformational rigidity and hydrogen-bonding capabilities. In platinum-based anticancer agents, analogues like {(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) demonstrate enhanced efficacy over oxaliplatin, attributed to the equatorial methyl group’s ability to optimize lipophilicity and DNA adduct formation without distorting the coordination geometry. This illustrates how strategic substitution on the cyclohexane ring improves pharmacological profiles [5].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3